molecular formula C10H13ClN2O2 B8670383 Methyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate

Methyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate

Cat. No. B8670383
M. Wt: 228.67 g/mol
InChI Key: APURDRCSFCEZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)9-12-5-6(7(11)13-9)8(14)15-4/h5H,1-4H3

InChI Key

APURDRCSFCEZAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=N1)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ice cold (0-5° C.) POCl3 (35 mL) was added dropwise Et3N (0.4 mL), followed by methyl 2-t-butyl-4-hydroxypyrimidine-5-carboxylate (3.45 g, 16.4 mmol). The mixture was then warmed to 40° C. and stirred under Ar for 1 h, then concentrated and diluted with CHCl3 (100 mL) and poured carefully onto ice (˜300 g) and stirred at RT until the ice all melted. The organic phase was separated, washed with NaHCO3 (100 mL), H2O (100 mL), dried (Na2SO4), concentrated and dried to yield methyl 2-t-butyl-4-chloropyrimidine-5-carboxylate (3.28 g, 87% yield). 1H NMR (400 MHz, DMSO-d6): δ 1.35 (s, 9H), 3.90 (s, 3H), 9.14 (s, 1H).
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two

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